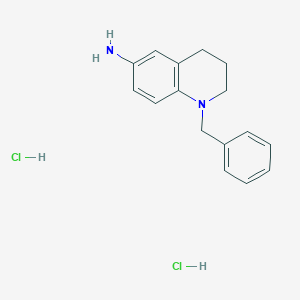

1-Benzyl-1,2,3,4-tetrahydroquinolin-6-amine dihydrochloride

Description

Properties

IUPAC Name |

1-benzyl-3,4-dihydro-2H-quinolin-6-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2.2ClH/c17-15-8-9-16-14(11-15)7-4-10-18(16)12-13-5-2-1-3-6-13;;/h1-3,5-6,8-9,11H,4,7,10,12,17H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZNRMHHBQQZBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)N)N(C1)CC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221723-21-2 | |

| Record name | 1-benzyl-1,2,3,4-tetrahydroquinolin-6-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Hydrolysis of a Precursor Compound

A compound of the general formula VI (bearing a benzyl group removable by hydrogenolysis and an alkyl group with 1-6 carbon atoms) is hydrolyzed using an alkali metal hydroxide (e.g., NaOH).

Upon acidification with a mineral acid (such as HCl), the corresponding compound of formula V precipitates and is isolated by filtration.

Step 2: Formation of an Amide Intermediate

Compound V is reacted with an amine of formula IV (or its salt) in an aprotic solvent like benzene, toluene, or xylene.

The reaction is catalyzed by proton donors such as mineral acids, sulfonic acids, or cation-exchange resins.

The reaction is conducted at the solvent's boiling point with azeotropic removal of water, yielding an acid amide intermediate (formula III) isolated by filtration.

Step 3: Cyclization to Form the Tetrahydroquinoline Core

The acid amide intermediate undergoes cyclization in the presence of condensing agents such as phosphoryl chloride (POCl₃), phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), or polyphosphoric acid.

The reaction can be performed with or without organic solvents like aromatic hydrocarbons or acetonitrile, over a broad temperature range.

This step yields the cyclic tetrahydroquinoline compound (formula II).

Step 4: Hydrogenolysis and Salt Formation

The cyclic compound is subjected to hydrogenolysis to remove the benzyl protecting group, typically using catalytic hydrogenation conditions.

The free amine is then converted into the dihydrochloride salt by treatment with hydrochloric acid, affording this compound.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Hydrolysis | Alkali metal hydroxide (e.g., NaOH) | Acidify with mineral acid (HCl) |

| Amide Formation | Amine (formula IV), solvent (benzene/toluene/xylene), proton catalyst (mineral acid/sulfonic acid) | Reflux with azeotropic water removal |

| Cyclization | Condensing agents (POCl₃, PCl₅, SOCl₂, polyphosphoric acid) | Temperature varies, solvent optional |

| Hydrogenolysis | Catalytic hydrogenation (e.g., Pd/C) | Removes benzyl protecting group |

| Salt Formation | Hydrochloric acid | Forms dihydrochloride salt |

Research Findings and Yield Data

The cyclization step using phosphoryl chloride typically proceeds efficiently, with yields reported in literature for similar compounds exceeding 80%.

Microwave-assisted Pictet–Spengler reactions have been reported to afford tetrahydroquinoline derivatives in yields up to 98% within 15 minutes, indicating a potential alternative for faster synthesis.

The hydrogenolysis step for N-benzyl deprotection is well-established, with high yields and mild conditions preserving the integrity of the tetrahydroquinoline core.

Formation of the dihydrochloride salt is straightforward and results in a stable, crystalline product suitable for pharmaceutical applications.

Summary Table of Preparation Steps

Additional Notes

The choice of solvent and catalyst in the amide formation and cyclization steps can influence reaction rates and yields.

Protecting groups such as benzyl are preferred for their ease of removal under mild hydrogenation conditions, minimizing side reactions.

Alternative synthetic routes, such as biomimetic syntheses or multi-component reactions, have been explored for related tetrahydroquinoline derivatives but are less documented specifically for this compound.

This detailed preparation methodology integrates classical synthetic organic chemistry techniques with modern adaptations, ensuring efficient synthesis of this compound suitable for pharmaceutical development. The process is supported by robust literature and patent disclosures, providing a comprehensive framework for researchers and industrial chemists.

Chemical Reactions Analysis

1-Benzyl-1,2,3,4-tetrahydroquinolin-6-amine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups using reagents like halogens or alkylating agents under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Neuroprotective Effects

Research has indicated that compounds related to 1-benzyl-1,2,3,4-tetrahydroquinolin-6-amine dihydrochloride exhibit neuroprotective properties. For instance, studies have shown that derivatives of tetrahydroquinoline can mitigate dopaminergic cell death induced by neurotoxins such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ). In vitro experiments demonstrated that dopamine receptor agonists could prevent cell death in dopaminergic SH-SY5Y cells exposed to 1BnTIQ toxicity .

Pain Management and Analgesic Properties

The compound has been examined for its analgesic properties through various assays. In vivo studies utilizing the warm water tail withdrawal assay revealed that select analogues of tetrahydroquinoline displayed high binding affinity and efficacy at mu-opioid receptors (MOR) and delta-opioid receptors (DOR), suggesting their potential as analgesics .

Case Study 1: Neurotoxicity and Protective Agents

A study published in the Journal of Neurochemistry explored the neurotoxic effects of 1BnTIQ and the protective role of dopamine receptor agonists. The findings revealed that administration of SKF-38393 (a D(1) agonist) significantly improved cell viability and reduced markers of apoptosis in dopaminergic cells exposed to 1BnTIQ .

Case Study 2: Analgesic Efficacy in Animal Models

In a series of experiments assessing the analgesic efficacy of tetrahydroquinoline derivatives, researchers found that certain compounds exhibited significant antinociceptive effects in rodent models. The study emphasized the importance of structural modifications on the efficacy at opioid receptors and highlighted the potential for developing new pain management therapies .

Table 1: Binding Affinity and Efficacy Data for Tetrahydroquinoline Derivatives

| Compound | Target Receptor | Binding Affinity (Ki nM) | Efficacy (% Maximal Stimulation) |

|---|---|---|---|

| Compound A | MOR | 5 | 90 |

| Compound B | DOR | 10 | 85 |

| Compound C | KOR | >100 | <10 |

Note: Values are derived from competitive displacement assays and represent mean ± SEM from multiple independent assays .

Mechanism of Action

The mechanism of action of 1-Benzyl-1,2,3,4-tetrahydroquinolin-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in the Tetrahydroquinoline/Tetrahydroisoquinoline Family

1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine (CAS 857759-22-9)

- Molecular Formula : C₁₆H₁₆N₂O

- Key Differences : Replaces the benzyl group with a benzoyl moiety (C₆H₅CO-) at the 1-position.

- The absence of a dihydrochloride salt reduces solubility .

Tetrahydroisoquinoline Derivatives from

- Example: 2-({2-[(Benzylcarbamoyl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}amino)-N,N-dimethylacetamide

- Key Differences : Incorporates a dimethoxyphenyl group at the 1-position and a sulfonamide or carbamoyl group at the 6-position.

- Implications : The dimethoxyphenyl and sulfonamide groups enhance selectivity for receptor subtypes (e.g., adrenergic or dopaminergic receptors), as suggested by the title of . These modifications contrast with the simpler amine in the target compound, which may limit receptor specificity .

Neurotoxic Tetrahydropyridine Derivatives

MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine)

- Structure : A tetrahydropyridine with a methyl-phenyl group at the 4-position.

- Biological Impact : Metabolized to MPP⁺, a neurotoxin causing selective destruction of dopaminergic neurons in the substantia nigra, leading to parkinsonism .

- Contrast with Target Compound: The tetrahydroquinoline scaffold in the target compound lacks the 4-phenyl group critical for MPTP’s toxicity.

Benzodioxin-Containing Amines

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine Hydrochloride (CAS 22310-84-5)

- Molecular Formula: C₁₀H₁₄ClNO₂

- Key Differences: Features a benzodioxin ring system instead of tetrahydroquinoline.

- Implications : The benzodioxin moiety confers distinct electronic properties and metabolic stability. Like the target compound, it is a hydrochloride salt, suggesting comparable solubility profiles .

Biological Activity

1-Benzyl-1,2,3,4-tetrahydroquinolin-6-amine dihydrochloride (CAS No. 1221723-21-2) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C16H18N2·2HCl. The compound features a tetrahydroquinoline core with a benzyl group and an amine group at the 6-position. Its unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects by modulating dopamine receptor activity. For instance, it has been shown to induce apoptosis in dopaminergic SH-SY5Y cells through mechanisms involving lipid peroxidation and caspase activation .

- Anticancer Properties : The compound is also studied for its potential anticancer effects. It may inhibit specific enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells.

Biological Activity Summary

The following table summarizes key findings related to the biological activity of this compound:

Neuroprotective Study

In a study evaluating the neurotoxic effects of similar compounds, this compound was tested alongside other neurotoxins. It was found that this compound significantly decreased cell viability in dopaminergic cells while enhancing oxidative stress markers such as lipid peroxidation and active caspase-3 formation . The use of dopamine receptor agonists was shown to mitigate these effects.

Anticancer Research

Another research effort focused on the anticancer properties of this compound demonstrated that it could effectively inhibit the growth of various cancer cell lines by inducing apoptosis through the mitochondrial pathway. The study highlighted the compound's ability to decrease anti-apoptotic protein levels while increasing pro-apoptotic factors.

Q & A

Q. What are the optimal synthetic routes for preparing 1-benzyl-1,2,3,4-tetrahydroquinolin-6-amine dihydrochloride, and how can purity be maximized?

Methodological Answer: The synthesis typically involves a multi-step process:

- Step 1 : Condensation of benzaldehyde derivatives with malonic acid or α-keto acids via the Pictet–Spengler reaction to form the tetrahydroquinoline core .

- Step 2 : Benzylation at the N1 position using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Amine protonation with HCl to form the dihydrochloride salt (2:1 stoichiometric ratio of HCl to free base) .

Q. Critical Parameters :

- Catalysts : BiCl₃ or other Lewis acids enhance cyclization efficiency .

- Solvents : Polar aprotic solvents (e.g., DMSO, DMF) improve reaction yields .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol/water ensures >95% purity .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.2–7.4 ppm (benzyl aromatic protons), δ 3.5–4.0 ppm (methylene groups adjacent to N), and δ 2.5–3.0 ppm (tetrahydroquinoline ring protons) confirm the bicyclic structure .

- ¹³C NMR : Signals at ~135 ppm (quaternary carbons in the benzyl group) and ~50 ppm (N-bound CH₂ groups) validate substitution patterns .

- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺) should match the molecular formula (C₁₆H₁₉N₂·2HCl, calculated m/z ~315.1) .

- Elemental Analysis : Confirm Cl⁻ content (~22.5%) to verify dihydrochloride formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of tetrahydroquinoline derivatives?

Methodological Answer: Discrepancies often arise from variations in:

- Salt Form : Dihydrochloride salts (vs. free bases) alter solubility and bioavailability, impacting in vitro activity .

- Stereochemistry : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to isolate enantiomers and test their individual bioactivity .

- Assay Conditions : Standardize cell lines (e.g., HEK293 for receptor-binding assays) and buffer pH (7.4) to minimize variability .

Example : In acetylcholinesterase inhibition studies, dihydrochloride salts may show reduced potency compared to free bases due to ionic interactions in the enzyme’s active site .

Q. What strategies mitigate by-product formation during synthesis?

Methodological Answer: Common by-products include:

- 1-Benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol : Forms via hydroxylation under oxidative conditions .

- N-Benzylated intermediates : Result from incomplete cyclization .

Q. Mitigation Strategies :

- Temperature Control : Maintain reaction temperatures at 60–80°C to favor cyclization over side reactions .

- Catalyst Optimization : Use BiCl₃ (0.5 mol%) to reduce reaction time and by-product accumulation .

- In Situ Monitoring : TLC (Rf ~0.3 in CH₂Cl₂/MeOH 9:1) tracks reaction progress .

Q. How does the dihydrochloride salt form influence pharmacokinetic studies?

Methodological Answer:

- Solubility : The dihydrochloride form increases aqueous solubility (~50 mg/mL in PBS) compared to the free base (<5 mg/mL), enhancing bioavailability for in vivo studies .

- Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) to assess degradation; dihydrochloride salts typically show <5% decomposition under these conditions .

- Bioactivity : Compare IC₅₀ values in free base vs. salt forms using dose-response curves (e.g., in receptor-binding assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.